An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Amino-5-bromo-4-methylphenyl)ethanone, a substituted acetophenone, represents a key structural motif in medicinal chemistry and materials science. Its unique arrangement of an acetyl group, a primary amine, a bromine atom, and a methyl group on the phenyl ring imparts a specific set of physicochemical properties that are crucial for its behavior in chemical reactions and biological systems. This guide provides a comprehensive overview of the essential physicochemical properties of this compound, with a focus on the experimental methodologies required for their determination. While experimental data for this specific molecule is not widely published, this guide will leverage data from closely related analogs to illustrate the principles and expected outcomes of these characterization techniques.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in a biological context, as well as its reactivity and processability in a laboratory or industrial setting.
Table 1: Key Physicochemical Properties of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone and Related Analogs
| Property | 1-(2-Amino-5-bromo-4-methylphenyl)ethanone | 1-(2-Amino-5-bromophenyl)ethanone[1][2][3] | 1-(3-Bromo-4-methylphenyl)ethanone[4] |
| Molecular Formula | C₉H₁₀BrNO | C₈H₈BrNO | C₉H₉BrO |
| Molecular Weight | 228.09 g/mol | 214.06 g/mol | 213.07 g/mol |
| CAS Number | 817209-21-5[5][6][7] | 29124-56-9 | 100418-93-9 |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Calculated LogP | Not available | 2.5 | 2.7 |
Experimental Determination of Physicochemical Properties
The following sections detail the standard experimental protocols for characterizing the key physicochemical properties of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For crystalline solids, a sharp melting point range is indicative of high purity.
Methodology: Differential Scanning Calorimetry (DSC)
DSC is a highly sensitive thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9][10]
Experimental Protocol: DSC for Melting Point Determination
-
Sample Preparation: Accurately weigh 2-10 mg of the dried, powdered sample into a Tzero aluminum pan.[8] Place the corresponding lid on the pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate, typically 10 °C/min.[10]
-
Continue heating to a temperature sufficiently above the melting transition.
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.
Causality Behind Experimental Choices:
-
Small Sample Size: Minimizes thermal gradients within the sample, leading to a sharper, more accurate melting transition.
-
Controlled Heating Rate: A standardized heating rate allows for better comparison between samples and instruments. Too rapid a heating rate can lead to an artificially elevated apparent melting point.
Caption: Workflow for Melting Point Determination using DSC.
Boiling Point Determination
For liquid compounds or those that can be melted without decomposition, the boiling point is a key characteristic property.
Methodology: Micro Boiling Point Determination (Thiele Tube Method)
This method is suitable for small sample quantities and provides a reliable boiling point measurement.[11][12]
Experimental Protocol: Micro Boiling Point Determination
-
Sample Preparation: Place a few drops of the liquid sample into a small test tube (e.g., 75 x 12 mm).
-
Capillary Insertion: Insert a sealed-end capillary tube, open end down, into the test tube containing the sample.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the sample is below the oil level. Heat the side arm of the Thiele tube gently with a micro-burner or heating mantle.[11][12]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.[11]
Causality Behind Experimental Choices:
-
Inverted Capillary Tube: Traps vapor of the boiling liquid. The point at which the external pressure equals the vapor pressure inside the capillary is the boiling point.
-
Thiele Tube: The design of the Thiele tube allows for uniform heating of the mineral oil bath through convection, ensuring accurate temperature measurement.
Solubility Profile
Understanding the solubility of a compound in various solvents is crucial for purification, formulation, and predicting its behavior in different environments.
Methodology: Systematic Solubility Testing
A hierarchical approach is used to classify the compound based on its solubility in a range of solvents with varying polarity and pH.[13][14][15]
Experimental Protocol: Solubility Assessment
-
Initial Screening: In a small test tube, add approximately 10-20 mg of the compound to 1 mL of the solvent. Agitate the mixture and observe for dissolution.
-
Solvent Progression:
-
Water: To assess polarity.
-
5% aq. HCl: To test for basic functional groups (e.g., amines).
-
5% aq. NaOH: To test for acidic functional groups.
-
5% aq. NaHCO₃: To distinguish between strong and weak acids.
-
Organic Solvents: (e.g., methanol, ethanol, acetone, dichloromethane, diethyl ether, hexane) to determine solubility in a range of polar and non-polar organic media.[16]
-
Expected Solubility of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone:
-
In 5% aq. HCl: Expected to be soluble due to the presence of the basic amino group, which will be protonated to form a water-soluble ammonium salt.
-
In Organic Solvents: Likely to be soluble in moderately polar to polar organic solvents like dichloromethane, acetone, and ethanol due to the presence of the carbonyl and amino groups. Solubility in non-polar solvents like hexane is expected to be lower.
Caption: Logical Flow for Systematic Solubility Testing.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Methodology: ¹H and ¹³C NMR
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[17][18]
-
Transfer: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[17][19]
-
Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Predicted ¹H NMR Spectral Features for 1-(2-Amino-5-bromo-4-methylphenyl)ethanone:
-
Aromatic Protons: Two singlets in the aromatic region (δ 6.5-8.0 ppm), one for the proton ortho to the amino group and one for the proton ortho to the acetyl group.
-
Amino Protons: A broad singlet (variable chemical shift) corresponding to the -NH₂ group.
-
Methyl Protons (Aromatic): A singlet around δ 2.2-2.4 ppm.
-
Acetyl Protons: A singlet around δ 2.5 ppm.
Predicted ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal in the downfield region (δ > 190 ppm).
-
Aromatic Carbons: Several signals in the aromatic region (δ 110-150 ppm), with carbons attached to the bromine and amino groups showing characteristic shifts.
-
Methyl Carbons: Two signals in the upfield region (δ 15-30 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Methodology: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy
ATR-FTIR is a convenient technique that requires minimal sample preparation.[20][21]
Experimental Protocol: ATR-FTIR Spectroscopy
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[22]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands for 1-(2-Amino-5-bromo-4-methylphenyl)ethanone:
-
N-H Stretching: Two medium to weak bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H Stretching (Aromatic and Aliphatic): Bands just above and below 3000 cm⁻¹.
-
C=O Stretching: A strong, sharp absorption band around 1660-1680 cm⁻¹ for the aryl ketone.
-
C=C Stretching (Aromatic): Bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: A band in the 1250-1350 cm⁻¹ region.
-
C-Br Stretching: A band in the low-frequency region (typically below 600 cm⁻¹).
Conclusion
This technical guide outlines the fundamental physicochemical properties of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone and provides detailed, field-proven methodologies for their experimental determination. A thorough characterization of these properties is indispensable for researchers and scientists in drug discovery and materials science to fully harness the potential of this versatile chemical entity. The provided protocols serve as a robust framework for obtaining reliable and reproducible data, ensuring scientific integrity and facilitating further research and development.
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